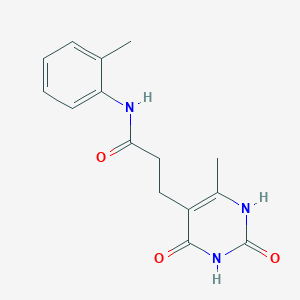

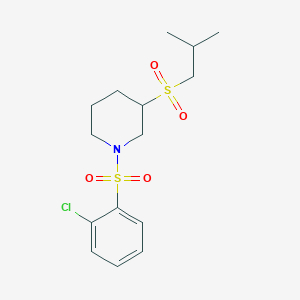

![molecular formula C15H12N2O2S2 B2574930 1-[(4-Isothiocyanatophenyl)sulfonyl]indoline CAS No. 895935-43-0](/img/structure/B2574930.png)

1-[(4-Isothiocyanatophenyl)sulfonyl]indoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(4-Isothiocyanatophenyl)sulfonyl]indoline” is a biochemical used for proteomics research . It has a molecular weight of 316.4 and a molecular formula of C15H12N2O2S2 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=C=S .

Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 498.5±55.0 °C .

Wissenschaftliche Forschungsanwendungen

Indole Derivatives in Synthesis

Indole and its derivatives, including indolines, are foundational structures in organic chemistry, contributing to the synthesis of complex molecules. Indoles have been pivotal in creating alkaloids and pharmaceuticals due to their diverse biological activities. The methodology for synthesizing indoles has seen significant advancements, offering a variety of strategic approaches to constructing these compounds. These methodologies can provide insights into how derivatives of indoline, such as 1-[(4-Isothiocyanatophenyl)sulfonyl]indoline, might be synthesized and utilized in chemical research (Taber & Tirunahari, 2011).

Sulfonamides and Their Biological Implications

Sulfonamides represent a significant class of compounds with a wide range of medicinal applications. These compounds have been explored for their antibacterial, antifungal, and anticancer properties. The research on sulfonamides has led to the development of numerous drugs and therapeutic agents, highlighting their importance in pharmaceutical sciences. This research interest suggests that derivatives like this compound could have potential applications in developing new therapeutic agents due to the sulfonyl group's biological relevance (Famiglini & Silvestri, 2018).

Antioxidant and Cytoprotective Properties

Compounds with isothiocyanate groups, similar to the one present in this compound, have been explored for their antioxidant properties. For example, sulforaphane, a well-known isothiocyanate, has demonstrated a range of biological effects, including antioxidative, antimicrobial, and anticancer activities. This suggests that the isothiocyanatophenyl component of the compound could impart significant biological activities, meriting further research into its potential health benefits (Kim & Park, 2016).

Analytical and Environmental Applications

The analysis and environmental monitoring of sulfonamides and their derivatives have become increasingly important, given their widespread use and potential environmental impact. Capillary electrophoresis and other analytical techniques have been employed to detect and quantify sulfonamides in various matrices. This highlights the importance of understanding the chemical properties and behaviors of sulfonamide derivatives, including compounds like this compound, in environmental sciences and analytical chemistry (Hoff & Kist, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-isothiocyanatophenyl)sulfonyl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c18-21(19,14-7-5-13(6-8-14)16-11-20)17-10-9-12-3-1-2-4-15(12)17/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJAXTIEEMHTMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

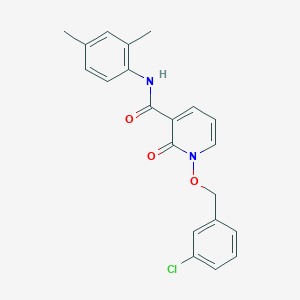

![N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2574848.png)

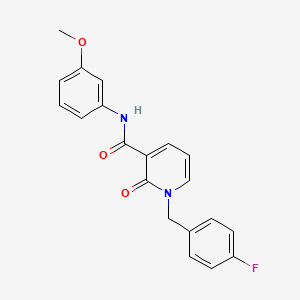

![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)

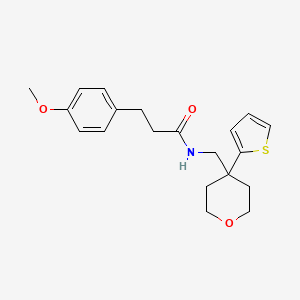

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2574858.png)

![N-(sec-butyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574860.png)

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)